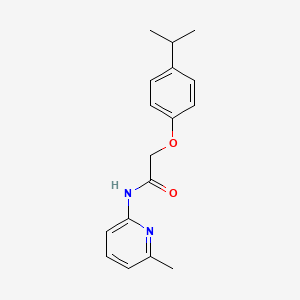
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IPMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the study of neurological disorders.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves the inhibition of MAO-B activity. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide are related to its ability to inhibit MAO-B activity and its neuroprotective effects. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments include its specificity for MAO-B inhibition and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is the development of more potent and selective MAO-B inhibitors based on the structure of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Another area of research is the investigation of the neuroprotective effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its potential toxicity.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves a multi-step process starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form 2-isopropylphenol. This is followed by the reaction of 2-isopropylphenol with 6-methyl-2-pyridinecarboxylic acid to form the intermediate product, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The final step involves the purification of the product through recrystallization.
科学的研究の応用
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have potential applications in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)14-7-9-15(10-8-14)21-11-17(20)19-16-6-4-5-13(3)18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJNIKMWEWDNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5188330.png)
![4-(ethylthio)-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)
![6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5188338.png)
![[1-(1-{1-[4-(4-fluorophenyl)butanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B5188345.png)
![3-chloro-N-(2-methylbenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5188350.png)
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine](/img/structure/B5188356.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![1-(2-fluorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5188373.png)
![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)